molecular formula C9H5ClN2O3 B1469546 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid CAS No. 1361116-12-2

2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid

Cat. No.: B1469546
CAS No.: 1361116-12-2
M. Wt: 224.6 g/mol
InChI Key: CMXMHPLAGXRIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid is a high-value chemical intermediate in medicinal chemistry and drug discovery research. Its core structure, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is a privileged scaffold frequently employed in the design and synthesis of targeted therapeutic agents . This compound is particularly valuable for constructing novel molecules with potential anticancer properties. Research indicates that pyrrolo[2,3-b]pyridine derivatives demonstrate significant activity by acting as potent inhibitors of key oncogenic kinases, such as the BRAFV600E mutant, a critical target in melanomas and other cancers . These inhibitors can induce apoptosis via caspase-dependent pathways and have shown promising activity against a range of cancer cell lines, including melanoma, ovarian, and renal cancers . Beyond its direct application in kinase inhibitor programs, this multifunctional compound serves as a versatile building block. The presence of reactive sites—the chloro group, the oxoacetic acid moiety, and the pyrrole nitrogen—allows for extensive chemical diversification . Researchers can utilize this intermediate in various cross-coupling reactions, nucleophilic substitutions, and condensation chemistries to create focused libraries for biological screening . The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-6-2-1-4-5(7(13)9(14)15)3-11-8(4)12-6/h1-3H,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXMHPLAGXRIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C(=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid generally follows these key steps:

  • Construction or procurement of the 6-chloro-1H-pyrrolo[2,3-b]pyridine core.
  • Introduction of the 2-oxoacetic acid substituent at the 3-position via acylation or related functional group transformation.
  • Purification and isolation of the target compound.

Preparation of the Pyrrolo[2,3-b]pyridine Core and Halogenation

2.1 Starting Material and Halogenation

  • The 6-chloro substitution is typically introduced by halogenation of the pyrrolo[2,3-b]pyridine nucleus. For example, treatment of 4-hydroxy or 4-methoxy substituted pyrrolo[2,3-b]pyridine derivatives with phosphorus oxychloride (POCl₃) at elevated temperatures (around 60°C) results in chlorination at the 6-position, yielding 6-chloro derivatives with high efficiency (~85% yield).

  • This step involves stirring the precursor with POCl₃ for several hours, followed by quenching with water and organic solvent extraction, then purification by silica gel chromatography.

2.2 Palladium-Catalyzed Cross-Coupling

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling is a common method to functionalize the 3-position of the pyrrolo[2,3-b]pyridine ring. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine can be coupled with phenylboronic acid in the presence of Pd(dppf)Cl₂ catalyst and potassium carbonate base in a dioxane-water solvent mixture at 80°C under nitrogen atmosphere.

  • After reaction completion, acidification and extraction steps are employed to isolate the coupled product, which can be further purified by ion exchange resins and solvent washes.

Representative Preparation Procedure (Summarized)

Step Reaction Conditions Reagents Outcome Yield / Notes
1. Halogenation Stir precursor with POCl₃ at 60°C for 4 h Phosphorus oxychloride 6-chloro-pyrrolo[2,3-b]pyridine derivative ~85% isolated yield
2. Cross-Coupling Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃, dioxane/water, 80°C, N₂ atmosphere, 3 h 5-bromo-pyrrolo[2,3-b]pyridine + boronic acid 3-substituted pyrrolo[2,3-b]pyridine Moderate to high yield
3. Acylation Oxalyl chloride, base, 15–30°C 3-substituted pyrrolo[2,3-b]pyridine 2-oxoacetic acid derivative Efficient, scalable
4. Esterification / Hydrolysis Reflux with sodium ethoxide in ethanol; acidify to pH 7 Ethanol, sodium ethoxide, acetic acid Ester intermediates / free acid 70–86% yield

Additional Notes on Process Optimization and Purification

  • Lithium salt formation of intermediates is sometimes employed to improve solubility and crystallinity, achieved by stirring crude products with lithium iodide in acetonitrile-water mixtures at 60°C, followed by cooling and filtration.

  • Ion-exchange resins (e.g., DOWEX 50WX2-400) are used to purify intermediates by removing impurities and exchanging counterions, enhancing product purity.

  • Reaction quenching and work-up procedures involve careful pH adjustment, extraction with ethyl acetate or dichloromethane, and drying over anhydrous magnesium sulfate or sodium sulfate.

Summary of Key Research Findings

  • The use of phosphorus oxychloride is a reliable method for selective chlorination at the 6-position of the pyrrolo[2,3-b]pyridine ring, with good reproducibility and high yield.

  • Palladium-catalyzed cross-coupling reactions enable efficient functionalization at the 3-position, allowing introduction of various substituents that can be further transformed into the oxoacetic acid moiety.

  • Acylation using oxalyl chloride or glyoxylic acid derivatives is effective for installing the 2-oxoacetic acid functionality, with mild reaction conditions favoring scalability.

  • Purification techniques including salt formation, ion-exchange resin treatment, and chromatographic methods are critical for obtaining high-purity final products suitable for pharmaceutical or research applications.

This comprehensive overview synthesizes diverse patent and research disclosures to provide a professional and authoritative guide on the preparation methods of this compound, emphasizing practical reaction conditions, reagent choices, and purification strategies.

Chemical Reactions Analysis

2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolopyridine Derivatives

Compound Name Core Structure Substituent Position Functional Group Molecular Weight (g/mol) Key References
2-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid Pyrrolo[2,3-b]pyridine 6-Cl, 3-oxoacetic acid Oxoacetic acid 224.6
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine 5-Cl, 2-carboxylic acid Carboxylic acid 196.6
2-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid Pyrrolo[2,3-b]pyridine 4-OMe, 3-oxoacetic acid Oxoacetic acid 220.2
2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid Pyrrolo[2,3-c]pyridine 7-Cl, 3-oxoacetic acid Oxoacetic acid 224.6
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid Pyrrolo[2,3-b]pyridine 3-acetic acid Acetic acid 176.2

Key Observations :

  • Chlorine vs.
  • Ring Position : Pyrrolo[2,3-b]pyridine derivatives exhibit distinct electronic environments compared to [2,3-c] isomers, affecting solubility and metabolic stability .

Insights :

  • Chlorination steps (e.g., using POCl₃) introduce variability in yields, as seen in the 71% yield for 5-chloro-pyrrolo[2,3-c]pyridine .
  • Methoxy derivatives (e.g., 4-methoxy) achieve higher yields (~80%), likely due to milder reaction conditions .

Phosphodiesterase IV Inhibition

The target compound’s structural analogue, N-(3,5-dichloropyridin-4-yl)-2-{1-[(4-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetamide , is a potent phosphodiesterase IV inhibitor (IC₅₀ < 100 nM), highlighting the importance of chloro and fluorophenyl groups in enhancing target affinity .

Industrial Use

This compound is marketed as an industrial-grade chemical (99% purity) in bulk quantities (25 kg/drum), suggesting applications in large-scale synthesis . In contrast, research-focused analogues (e.g., methyl esters) are sold in milligram quantities at premium prices .

Biological Activity

2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing information from various studies and research findings.

Chemical Structure

The compound features a pyrrolo[2,3-b]pyridine moiety, which is known for its diverse biological properties. The presence of the chloro substituent enhances its reactivity and potential interactions with biological targets.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of related pyrrolo compounds. For instance, compounds derived from pyrrolo[2,3-b]pyridine have shown promising results against multidrug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. The minimal inhibitory concentrations (MICs) for these compounds ranged from <0.03125 to 4 μg/mL, indicating strong antibacterial efficacy .

The mechanism by which this compound exerts its antibacterial effects is likely related to inhibition of bacterial topoisomerases, enzymes critical for DNA replication and transcription. Compounds that inhibit DNA gyrase and topoisomerase IV have been shown to exhibit potent antibacterial properties, suggesting a similar pathway for this compound .

Study 1: In Vitro Efficacy

In a study examining the efficacy of related compounds, this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against various Gram-positive and Gram-negative bacteria, showing a broad spectrum of activity.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus<0.03125
Klebsiella pneumoniae1
Acinetobacter baumannii4

Study 2: In Vivo Efficacy

In vivo studies using murine models demonstrated that administration of the compound resulted in reduced bacterial load in infected tissues. This suggests that the compound not only inhibits bacterial growth in vitro but also possesses therapeutic potential in live organisms.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Toxicological assessments have shown low toxicity levels at therapeutic doses, making it a candidate for further development.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm the pyrrolopyridine scaffold, chlorine substitution, and oxoacetic acid moiety. Key signals include the α-keto carbonyl (δ ~190 ppm in ¹³C NMR) and aromatic protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₉H₅ClN₂O₃; exact mass 224.01) and isotopic patterns consistent with chlorine .
  • HPLC-PDA : Use C18 columns with a gradient of acetonitrile/water (+0.1% TFA) to assess purity and detect trace impurities (e.g., decarboxylated byproducts) .

Methodological Insight : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the aromatic region .

How can researchers optimize the yield of this compound in multi-step syntheses?

Q. Advanced Research Focus

  • Reaction Temperature Control : Maintain <60°C during chlorination to prevent ring-opening side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ or BF₃·OEt₂) to enhance coupling efficiency between pyrrolopyridine and glyoxylic acid .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for condensation steps to improve solubility of intermediates .

Case Study : A 20% yield increase was achieved by replacing THF with DMF in the final coupling step, reducing reaction time from 24h to 8h .

What strategies resolve contradictions in reported biological activity data for this compound?

Q. Advanced Research Focus

  • Target-Specific Assays : Use isoform-selective enzymatic assays (e.g., kinase panels) to differentiate off-target effects .
  • In-Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like ATP-binding pockets or allosteric sites .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed discrepancies in IC₅₀ values .

Example : Contradictory inhibition data against PDE4B were resolved by identifying a metabolite (6-chloro-3-hydroxypyrrolopyridine) with higher potency .

How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

Q. Advanced Research Focus

  • Substituent Variation : Synthesize analogs with modifications at the 1H-pyrrolo[2,3-b]pyridine 4-position (e.g., methyl, methoxy) to assess steric and electronic effects on target binding .
  • Oxoacetic Acid Replacement : Test bioisosteres like tetrazoles or sulfonamides to enhance metabolic stability .
  • Pharmacophore Mapping : Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity against specific targets (e.g., kinases) .

Data-Driven Approach : A 3D-QSAR study identified that electron-withdrawing groups at the 6-position enhance affinity for tyrosine kinase receptors by 1.5-fold .

How does the positioning of functional groups influence the compound’s reactivity and biological interactions?

Q. Advanced Research Focus

  • Chlorine at 6-Position : Enhances electrophilicity of the pyrrolopyridine core, facilitating covalent interactions with cysteine residues in target proteins .
  • Oxoacetic Acid at 3-Position : Acts as a hydrogen-bond donor/acceptor, critical for binding to catalytic lysine residues in enzymes like dehydrogenases .
  • Comparative Analysis : Methyl ester derivatives (e.g., methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate) show reduced cellular uptake due to increased hydrophobicity, highlighting the importance of the free carboxylic acid group .

Experimental Validation : X-ray crystallography of the compound bound to carbonic anhydrase II confirmed key interactions between the oxoacetic acid and Zn²⁺ in the active site .

What are the stability profiles of this compound under various storage and experimental conditions?

Q. Advanced Research Focus

  • pH Sensitivity : Degrades rapidly at pH >8 due to hydrolysis of the oxoacetic acid moiety. Store at pH 5–6 in lyophilized form .
  • Light Exposure : UV-Vis studies show photodegradation (λmax = 320 nm) within 48h under ambient light. Use amber vials for long-term storage .
  • Thermal Stability : Stable at −20°C for >12 months but decomposes at >80°C, forming 6-chloropyrrolopyridine byproducts .

Mitigation Strategy : Add antioxidants (e.g., BHT) to aqueous solutions to extend shelf life by 30% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid
Reactant of Route 2
Reactant of Route 2
2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.